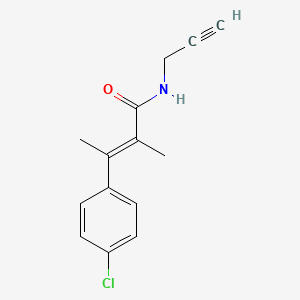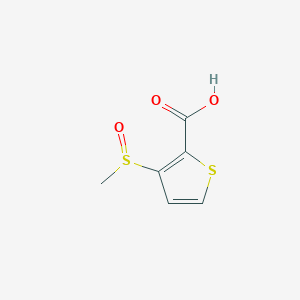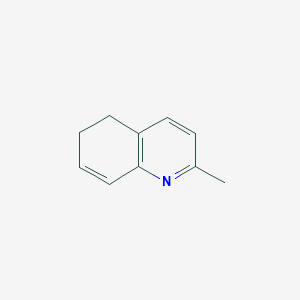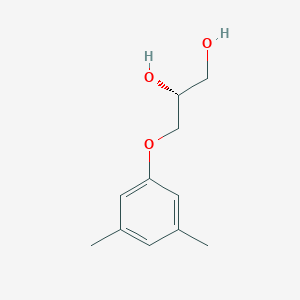
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl-: is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.2951 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms within a cyclohexane ring, substituted with six methyl groups. It is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexamethylcyclohexane with hydrazine or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Electrophiles (NO2+, SO3H+)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of primary and secondary amines
Substitution: Formation of halogenated derivatives and other substituted products
Wissenschaftliche Forschungsanwendungen
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diazacyclohexane: Lacks the methyl substitutions, leading to different reactivity and stability.
1,2-Diazacyclooctane: Larger ring size, which affects its conformational flexibility and reactivity.
1,2-Diazabicyclo[2.2.2]octane: Contains a bicyclic structure, resulting in unique chemical properties.
Uniqueness
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- is unique due to its high degree of methyl substitution, which imparts increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable compounds .
Eigenschaften
CAS-Nummer |
60678-80-0 |
|---|---|
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
1,2,3,3,6,6-hexamethyldiazinane |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-8-10(3,4)12(6)11(9)5/h7-8H2,1-6H3 |
InChI-Schlüssel |
MGTKIJLRSXOCDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(N(N1C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)


